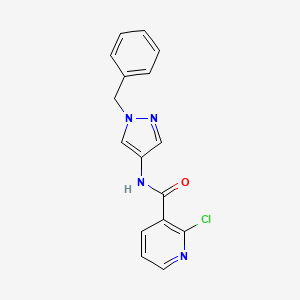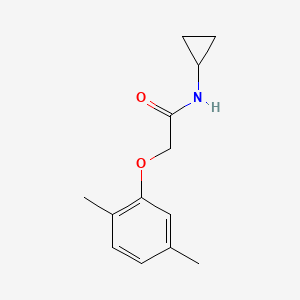
N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide
説明
N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide, also known as BPN-15606, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of cognitive impairment and Alzheimer's disease. BPN-15606 is a selective inhibitor of phosphodiesterase 4D (PDE4D), an enzyme that plays a critical role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain.
作用機序
N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide exerts its therapeutic effects by selectively inhibiting PDE4D, an enzyme that is highly expressed in the brain and plays a critical role in the regulation of cAMP signaling. By inhibiting PDE4D, N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide increases cAMP levels in the brain, which in turn activates a signaling pathway that is important for synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function and Aβ pathology, N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide has also been shown to have other biochemical and physiological effects. For example, N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide has been shown to reduce inflammation in the brain, which is thought to contribute to the development and progression of Alzheimer's disease. N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and growth of neurons in the brain.
実験室実験の利点と制限
One advantage of N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide is its high selectivity for PDE4D, which reduces the risk of off-target effects. However, one limitation of N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
There are several potential future directions for research on N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide. One area of interest is the potential use of N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide in combination with other therapeutic agents for the treatment of Alzheimer's disease. Another potential direction is the development of more potent and longer-lasting PDE4D inhibitors based on the structure of N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide. Finally, further studies are needed to elucidate the precise mechanisms by which N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide exerts its therapeutic effects in the brain.
科学的研究の応用
N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide has been extensively studied in preclinical models of cognitive impairment and Alzheimer's disease. In these studies, N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide has been shown to improve cognitive function and memory, as well as reduce the accumulation of amyloid beta (Aβ) plaques in the brain, a hallmark of Alzheimer's disease pathology.
特性
IUPAC Name |
N-(1-benzylpyrazol-4-yl)-2-chloropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c17-15-14(7-4-8-18-15)16(22)20-13-9-19-21(11-13)10-12-5-2-1-3-6-12/h1-9,11H,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIICBGUHUPQETQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)NC(=O)C3=C(N=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-(4-sec-butylphenyl)-5-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4277553.png)
![isopropyl 5-(anilinocarbonyl)-4-methyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4277560.png)
![2-(4-methoxyphenyl)-N-[1-(4-methylphenyl)propyl]acetamide](/img/structure/B4277567.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]cyclopentanecarboxamide](/img/structure/B4277572.png)
![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2,6-dimethoxybenzamide](/img/structure/B4277574.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B4277578.png)
![N'-[4-methoxy-3-(4-thiomorpholinylmethyl)benzylidene]-2-(4-propylphenyl)-4-quinolinecarbohydrazide](/img/structure/B4277586.png)
![1-[(4-tert-butylphenoxy)acetyl]-2-methylindoline](/img/structure/B4277596.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methylbenzamide](/img/structure/B4277606.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-(3-nitrobenzoyl)piperazine](/img/structure/B4277609.png)
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4277622.png)
![methyl 4-(4-ethylphenyl)-5-methyl-2-{[(2-phenylcyclopropyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4277628.png)

![dimethyl 2-{[(2,5-dimethylphenoxy)acetyl]amino}terephthalate](/img/structure/B4277648.png)